5-氯-2-金刚烷酮

描述

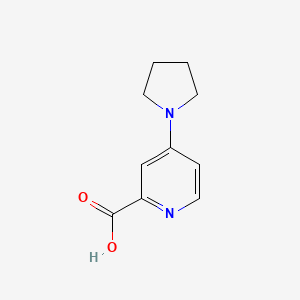

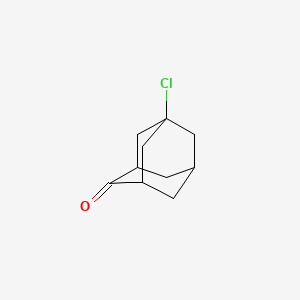

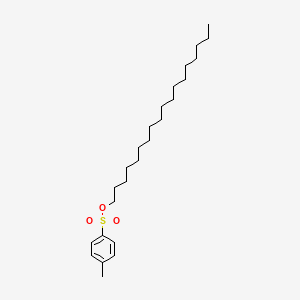

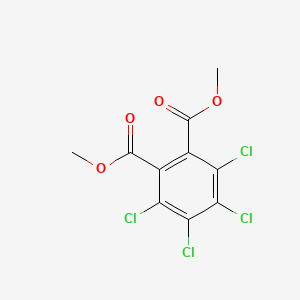

5-Chloro-2-adamantanone, also known as (1R,3S)-5-chlorotricyclo[3.3.1.1~3,7~]decan-2-one, is a chemical compound with the molecular formula C10H13ClO . It has a molecular weight of 184.67 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-adamantanone consists of a tricyclic decane ring with a chlorine atom attached to the 5th carbon and a ketone group attached to the 2nd carbon . The InChI code for this compound is 1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6-,7-,8+,10- .

Chemical Reactions Analysis

The high reactivity of unsaturated adamantane derivatives like 5-Chloro-2-adamantanone offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Physical And Chemical Properties Analysis

5-Chloro-2-adamantanone is a solid at 20°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 289.1±33.0 °C at 760 mmHg, and a melting point of 200 °C .

科学研究应用

功能化金刚烷衍生物的合成

5-氯-2-金刚烷酮: 作为合成各种功能化金刚烷衍生物的前体。由于其反应性氯原子,它可以进行取代反应,从而可以引入不同的官能团。 这些衍生物在创造具有所需物理和化学性质的新型材料方面很有价值 .

热稳定和高能燃料的开发

该化合物的稳定性和独特的结构使其成为开发热稳定燃料的极佳候选者。 研究人员正在探索其在高能燃料和油中的应用,这些燃料和油有可能提供更好的性能和效率 .

医药应用

在制药行业,5-氯-2-金刚烷酮用于合成生物活性化合物。 其金刚烷核心在结构上类似于金刚石,有助于所得药物的稳定性和生物利用度 .

金刚石的创建

该化合物在创建更高金刚石样的大体积聚合物(称为金刚石)方面也发挥着作用。 这些结构由于其硬度和导热性,在纳米技术和材料科学领域具有潜在的应用 .

量子化学计算

5-氯-2-金刚烷酮: 用于量子化学计算,以研究金刚烷衍生物的电子结构。 这项研究有助于理解这些化合物的化学和催化转化 .

聚合反应

5-氯-2-金刚烷酮的反应性使其能够参与聚合反应。 它可以作为单体,导致形成具有独特特性的聚合物,例如提高的耐热性和耐化学攻击性 .

金刚烷基纳米金刚石的合成

研究人员正在探索5-氯-2-金刚烷酮在天然和合成纳米金刚石合成中的应用。 这些纳米金刚石具有广泛的应用,从电子学到医学成像 .

催化转化

最后,5-氯-2-金刚烷酮因其在催化转化中的作用而受到研究。 了解这些过程可以导致开发更有效的工业化学反应催化剂 .

作用机制

Target of Action

It is known that adamantane derivatives have a wide range of applications, including bioactive compounds and pharmaceuticals

Mode of Action

It is known that adamantane derivatives exhibit high reactivity, which provides extensive opportunities for their utilization in various chemical reactions .

Biochemical Pathways

Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .

Result of Action

It is known that adamantane derivatives can be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

It is known that the reactivity of adamantane derivatives can be influenced by various factors, including the presence of other chemical compounds .

安全和危害

生化分析

Biochemical Properties

It has been found that 5-Chloro-2-adamantanone is more reactive than 1-ClAd towards Me(3)Sn(-) ions in liquid ammonia . This suggests that 5-Chloro-2-adamantanone may interact with certain enzymes or proteins in a unique way, potentially influencing biochemical reactions .

Cellular Effects

Given its reactivity, it is plausible that 5-Chloro-2-adamantanone could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its reactivity suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that adamantane derivatives can be involved in various metabolic pathways

属性

IUPAC Name |

5-chloroadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEOUSFBWXVGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319081 | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-17-3 | |

| Record name | 20098-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of 5-chloro-2-adamantanone towards nucleophiles compare to other bridgehead halides like 1-chloroadamantane?

A1: Research indicates that 5-chloro-2-adamantanone exhibits lower reactivity compared to 1-chloroadamantane when reacting with nucleophiles like Me3Sn- and Ph2P- ions in liquid ammonia []. Specifically, 1-chloroadamantane reacts 5.3 times faster with Me3Sn- and 2.4 times faster with Ph2P- than 5-chloro-2-adamantanone []. This difference in reactivity is attributed to the presence of the carbonyl group in 5-chloro-2-adamantanone, which acts as a π acceptor and influences the electron density at the bridgehead carbon.

Q2: What makes 5-chloro-2-adamantanone unique in terms of its reductive cleavage mechanism compared to other similar bridgehead-halogenated compounds?

A2: Unlike many other bridgehead-halogenated compounds, 5-chloro-2-adamantanone demonstrates a propensity for a stepwise reductive cleavage mechanism involving radical anion intermediates []. This behavior is attributed to the rigidity of the adamantane structure, its ability to form a stable radical upon chloride loss, and the specific spatial arrangement of the carbonyl and C-Cl bond on the bridge [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

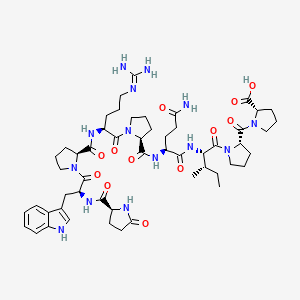

![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)